An In-Depth Technical Guide to (S)-Methyl 4,5-Diamino-5-oxopentanoate Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (S)-Methyl 4,5-Diamino-5-oxopentanoate Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a chiral derivative of L-glutamine, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique trifunctional architecture, comprising a primary amine, a primary amide, and a methyl ester, all anchored to a stereochemically defined backbone, renders it an exceptionally versatile synthon. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its instrumental role in the construction of complex molecular scaffolds for active pharmaceutical ingredients (APIs). As a senior application scientist, the insights provided herein are grounded in both theoretical principles and practical laboratory considerations, aiming to empower researchers in leveraging this compound to its full potential in drug discovery and development programs.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.
Nomenclature and Structural Elucidation
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Systematic (IUPAC) Name: methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride[1][2]
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Common Synonyms: H-Glu(OMe)-NH2·HCl, L-Glutamic acid γ-methyl ester α-amide hydrochloride[1][2]
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CAS Numbers: A notable point of clarification is the existence of multiple CAS numbers associated with this compound, which can be a source of confusion. The most frequently cited include 70830-50-1 and 257288-44-1[1][2]. A third number, 1323290-64-7, also appears in some supplier catalogs[4]. Researchers should exercise diligence in cross-referencing these numbers with the chemical structure and name to ensure the procurement of the correct material.
The hydrochloride salt form is crucial for enhancing the compound's stability and solubility in polar solvents, a common strategy for amino acid derivatives which can be prone to self-condensation or degradation.
Physicochemical Data
The physical properties of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride are characteristic of a small, polar organic salt.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Melting Point | Data not consistently available in literature; expected to be >150 °C with decomposition | General Knowledge |
| Solubility | Soluble in water, methanol, and DMSO. Limited solubility in less polar organic solvents like ethyl acetate and dichloromethane. | General Knowledge |
| Storage Conditions | Store at 2-8°C, protected from light, under an inert atmosphere (e.g., Argon)[5]. It is noted to be light-sensitive. | [5] |
| Shelf Life | Approximately 1095 days under recommended storage conditions. | [5] |
Synthesis and Purification
The reliable synthesis of this key building block is a critical first step in any multi-step synthetic campaign. The most common and efficient laboratory-scale synthesis starts from the readily available and inexpensive amino acid, L-glutamic acid.
Synthetic Strategy: A Step-by-Step Protocol
The synthesis can be conceptualized as a two-step process: the selective esterification of the γ-carboxylic acid of L-glutamic acid, followed by amidation of the α-carboxylic acid. A more direct approach involves the esterification of L-glutamine. However, a common laboratory synthesis involves the esterification of L-glutamic acid followed by amidation. A robust and widely applicable method for the synthesis of amino acid methyl ester hydrochlorides involves the use of methanol with a chlorinating agent, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[6]
Protocol: Synthesis of (S)-Methyl 4,5-diamino-5-oxopentanoate Hydrochloride from L-Glutamic Acid
Figure 1: Synthetic workflow for (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride.
Detailed Experimental Protocol:
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Esterification: Suspend L-glutamic acid (1.0 eq) in anhydrous methanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (2.2 eq) dropwise via a syringe, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, during which the suspension will become a clear solution.
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Amidation: Cool the resulting solution of L-glutamic acid dimethyl ester hydrochloride to 0 °C. Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in methanol until the solution is basic. Seal the flask and stir at room temperature for 24-48 hours. The progress of the selective amidation of the α-ester can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove excess methanol and ammonia. The resulting crude solid or oil is then triturated with or recrystallized from a suitable solvent system, such as methanol/diethyl ether, to afford the pure (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride as a white crystalline solid.
Causality Behind Experimental Choices:
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The use of thionyl chloride with methanol generates HCl in situ, which catalyzes the Fischer esterification and also protects the amino group as its hydrochloride salt, preventing side reactions.
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The α-ester is more reactive towards nucleophilic attack by ammonia than the γ-ester due to electronic effects, allowing for selective amidation under controlled conditions.
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Recrystallization is an effective purification method for this compound due to its crystalline nature, allowing for the removal of any unreacted starting materials or di-amide byproducts.
Spectral and Analytical Characterization
For a research audience, unambiguous characterization of starting materials is non-negotiable. The following section outlines the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The exact chemical shifts can vary depending on the solvent used (e.g., D₂O or DMSO-d₆).
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-OCH₃ (methyl ester): A sharp singlet around 3.7 ppm.
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-CH- (chiral center): A multiplet (likely a triplet or doublet of doublets) around 4.0 ppm.
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-CH₂-CH₂- (methylene groups): Two complex multiplets in the range of 2.0-2.5 ppm.
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-NH₂ (amide and amine): Broad signals that may be exchangeable with D₂O. In DMSO-d₆, the amide protons would appear as two distinct broad singlets around 7.0-8.0 ppm, and the ammonium (-NH₃⁺) protons would be a broad singlet at a higher chemical shift.
-
-
¹³C NMR: The carbon NMR spectrum provides a fingerprint of the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[9][10]
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N-H stretching (amine hydrochloride and amide): A broad band in the region of 3400-2800 cm⁻¹.
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C=O stretching (ester): A strong, sharp band around 1740 cm⁻¹.
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C=O stretching (amide I band): A strong, sharp band around 1680 cm⁻¹.
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N-H bending (amide II band): A band around 1620 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.
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Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 161.09, corresponding to the free base.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) or the carbamoyl group (-CONH₂), and cleavage of the carbon backbone.[11][12]
Chemical Reactivity and Stability
The synthetic utility of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride stems from the differential reactivity of its three functional groups.
Figure 2: Reactivity profile of the functional groups.
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Primary Amine: As the hydrochloride salt, the primary amine is protonated and therefore unreactive as a nucleophile. Neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) liberates the free amine, which is a potent nucleophile. This site is the primary handle for peptide couplings, alkylations, and reductive aminations.
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Methyl Ester: This group is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to other esters via transesterification. It can also be reduced to a primary alcohol.
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Primary Amide: The amide is the most stable of the three functional groups and generally requires more forcing conditions to react. It can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid under strong acidic or basic conditions.
Stability Considerations:
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The compound is light-sensitive and should be stored accordingly.[5]
-
As an amino acid derivative, it is susceptible to racemization under harsh basic or acidic conditions, although the hydrochloride salt form mitigates this to some extent.
-
Prolonged storage at elevated temperatures should be avoided to prevent degradation.
Applications in Research and Drug Development
The primary application of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride is as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Synthesis of Lenalidomide Analogues
A prominent and well-documented application is in the synthesis of analogues of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[13] The glutarimide ring of Lenalidomide is structurally related to the glutamine backbone of the title compound. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride serves as a precursor to the chiral 3-aminopiperidine-2,6-dione moiety that is central to the structure of Lenalidomide and its derivatives.[14][15][16] The stereochemistry at the C4 position is critical for the biological activity of these compounds.
Peptide Synthesis and Peptidomimetics
With its α-amino acid scaffold, this compound can be incorporated into peptide chains. The γ-methyl ester and α-amide functionalities offer opportunities for post-synthetic modification, allowing for the creation of peptidomimetics with altered pharmacokinetic properties.
Synthesis of Heterocyclic Compounds
The trifunctional nature of this molecule makes it a valuable starting material for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.[16][17] Intramolecular cyclization reactions, after appropriate functional group manipulation, can lead to the formation of piperidines, pyridines, and other nitrogen-containing ring systems.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride.
Toxicological Profile
Personal Protective Equipment (PPE)
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Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.
Handling and Disposal
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during weighing and transfer.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of down the drain.[5]
Conclusion
(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a high-value, versatile building block for chemical synthesis. Its well-defined stereochemistry and trifunctional nature provide a robust platform for the construction of complex and biologically active molecules. A thorough understanding of its chemical properties, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its successful application in the laboratory. This guide has aimed to provide the necessary technical foundation for researchers to confidently and effectively utilize this important compound in their drug discovery and development endeavors.
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